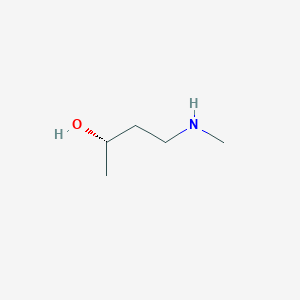![molecular formula C22H20N2O3 B2495920 cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime CAS No. 861208-17-5](/img/structure/B2495920.png)
cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropyl and quinoline derivatives has been demonstrated through various methods, highlighting the versatility of these compounds. For instance, Szakonyi et al. (2002) detailed a remarkable cyclopropanation process to produce doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, showcasing the synthetic flexibility of incorporating cyclopropyl groups into complex molecular frameworks (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002). Moreover, Austin et al. (2007) provided insights into the synthesis of quinoline derivatives through photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, further expanding the synthetic toolbox for constructing quinoline cores (Austin, Egan, Tully, & Pratt, 2007).
Molecular Structure Analysis
The molecular structure of cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime and related compounds has been a subject of interest due to their complex configurations and potential for diverse chemical interactions. Cuervo et al. (2009) discussed the conformational and configurational disorder in related compounds, highlighting the structural complexity and versatility of these molecules (Cuervo, Abonía, Cobo, & Glidewell, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Innovative Synthesis Techniques
A study describes the synthesis of cyclopropa[b]quinoline derivatives, which can be considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. This synthesis showcases a novel cyclopropanation process, highlighting the chemical's utility in creating complex heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Regioselective Synthesis
Another research effort focused on the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols, which are crucial for developing pharmacologically active compounds. The study emphasizes the chemical's versatility in facilitating selective cyclization reactions (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Fused Quinoline Derivatives
Research into the facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation using related compounds highlights the potential for creating bioactive molecules with complex structures. This method offers a milder alternative to traditional synthesis methods, allowing for easier product isolation (Li, Chang, Gao, & Gao, 2008).
Biological Activity and Applications
Antibacterial Activity
A series of cyclopropyl-fluoroquinolone derivatives, structurally similar to the compound , was evaluated for antibacterial activity. These studies shed light on the structure-activity relationships crucial for developing effective antimicrobial agents. The research indicates that certain substitutions can enhance activity against a broad range of bacteria while reducing potential side effects (Sánchez et al., 1995).
Photostability and Biological Activity
The photostability and biological activity of fluoroquinolones substituted at the 8 position, as investigated in certain studies, demonstrate the impact of structural modifications on the stability and efficacy of quinolone-based compounds under UV irradiation. This research highlights the importance of molecular design in developing photostable and effective antibacterial agents (Matsumoto et al., 1992).
Eigenschaften
IUPAC Name |
(E)-1-cyclopropyl-1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)-N-phenylmethoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-14-17-9-20-21(26-13-25-20)10-19(17)23-11-18(14)22(16-7-8-16)24-27-12-15-5-3-2-4-6-15/h2-6,9-11,16H,7-8,12-13H2,1H3/b24-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCFUOFPIKDKQO-ZNTNEXAZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=NOCC4=CC=CC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC2=CC3=C(C=C12)OCO3)/C(=N/OCC4=CC=CC=C4)/C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2495838.png)

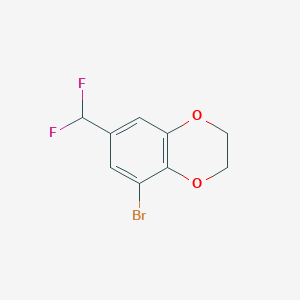
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)
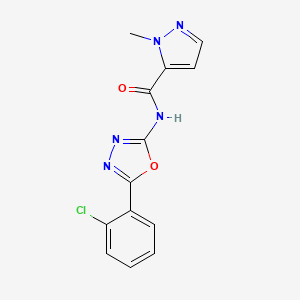
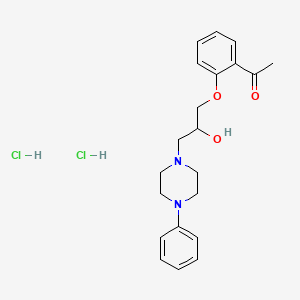
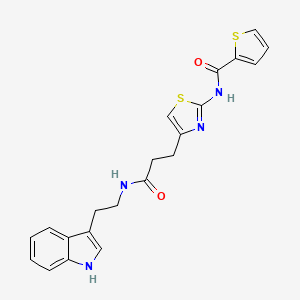

![3-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2495851.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2495854.png)
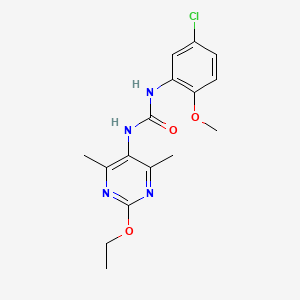
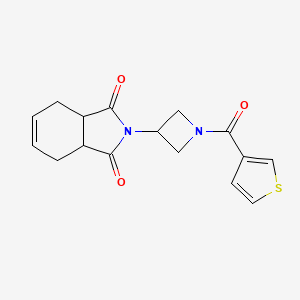
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)
